molecular formula C11H10O2 B8496772 2-(4-Hydroxybut-1-ynyl)benzaldehyde

2-(4-Hydroxybut-1-ynyl)benzaldehyde

Cat. No. B8496772
M. Wt: 174.20 g/mol
InChI Key: BYQUOYPLGWGHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07285563B2

Procedure details

A solution of 2-(4-hydroxybut-1-ynyl)benzaldehyde (Description 110; 8.50 g, 48.8 mmol) in 2M methanolic ammonia (122 ml, 244 mmol) contained in a Parr flask was heated at 80° C. for 2 hours (approx 35 psi achieved). The cooled mixture was evaporated and the residue purified by column chromatography on silica elution with a gradient rising from 1% MeOH in DCM+0.5% NH4OH to 5% MeOH in DCM+0.5% NH4OH to give the title compound (6.2 g, 73%) as a beige solid.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
122 mL
Type
reactant
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]#[C:5][C:6]1[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=1[CH:8]=O.[NH3:14]>>[OH:1][CH2:2][CH2:3][C:4]1[N:14]=[CH:8][C:7]2[C:6]([CH:5]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
OCCC#CC1=C(C=O)C=CC=C1
Step Two
Name
Quantity
122 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography on silica elution with a gradient

Outcomes

Product
Name
Type
product
Smiles
OCCC=1N=CC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.